7-bromo-4-methoxy-1H-indole is a compound belonging to the indole family, which is characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indoles and their derivatives are significant in medicinal chemistry due to their diverse biological activities. The specific compound 7-bromo-4-methoxy-1H-indole is notable for its potential applications in pharmaceuticals and organic synthesis.
7-bromo-4-methoxy-1H-indole can be classified as a halogenated indole derivative. It is synthesized through various methods involving bromination and methoxylation processes. The compound is primarily sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes .
The synthesis of 7-bromo-4-methoxy-1H-indole can be achieved through multiple methodologies:
The choice of solvent, temperature, and reaction time are critical for optimizing yield and purity. For instance, reactions are often conducted under inert atmospheres (nitrogen) to prevent oxidation or unwanted side reactions.
The compound's InChI key is InChI=1S/C9H8BrN/c1-10-8-5-3-2-4-6(8)7(11)9(10)12/h2-5,12H,1H3
. This data is crucial for computational modeling and database searches.
7-bromo-4-methoxy-1H-indole undergoes several chemical reactions:
Reaction conditions such as temperature, solvent choice, and concentration play significant roles in determining the outcome of these reactions.
The mechanism of action for 7-bromo-4-methoxy-1H-indole involves its interaction with biological targets, potentially affecting various biochemical pathways:
Research indicates that indoles can modulate activities related to cell proliferation and apoptosis through these interactions .
Relevant analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for characterization .
7-bromo-4-methoxy-1H-indole has several applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: